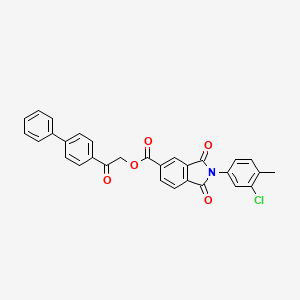![molecular formula C27H18Cl2N4O6 B11690842 N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)](/img/structure/B11690842.png)
N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) is a complex organic compound characterized by its unique structure, which includes nitrobenzene and chlorobenzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) typically involves the reaction of 3-nitrobenzene-4,1-diyl derivatives with 2-chlorobenzamide under specific conditions. The process may include steps such as nitration, chlorination, and amide formation. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chlorobenzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) exerts its effects involves interactions with specific molecular targets and pathways. For instance, its nitro groups may participate in redox reactions, affecting cellular processes. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-[ethane-1,2-diylbis(benzamides)]: Similar structure but with ethane linkage instead of methanediyl.
N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Contains trifluoroacetamide groups instead of chlorobenzamide.
Uniqueness
N,N’-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide) is unique due to its specific combination of nitrobenzene and chlorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C27H18Cl2N4O6 |
|---|---|
Poids moléculaire |
565.4 g/mol |
Nom IUPAC |
2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]-2-nitrophenyl]methyl]-3-nitrophenyl]benzamide |
InChI |
InChI=1S/C27H18Cl2N4O6/c28-22-7-3-1-5-20(22)26(34)30-18-11-9-16(24(14-18)32(36)37)13-17-10-12-19(15-25(17)33(38)39)31-27(35)21-6-2-4-8-23(21)29/h1-12,14-15H,13H2,(H,30,34)(H,31,35) |
Clé InChI |
JDYDGHWSJYMOPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chlorophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690760.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11690762.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B11690765.png)
![2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11690769.png)
![4-chloro-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690775.png)

![(5Z)-3-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690808.png)
![ethyl {4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenoxy}acetate](/img/structure/B11690812.png)
![4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11690817.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690819.png)
![3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690824.png)
![N-{4-[(4E)-4-(2-chloro-5-nitrobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11690836.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11690843.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11690845.png)
